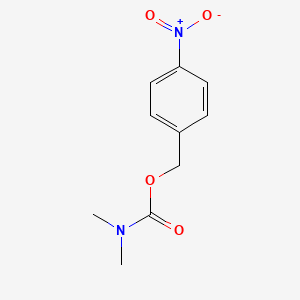

4-Nitrobenzyl dimethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZHQJPHPSYDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875961 | |

| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84640-31-3 | |

| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Nitrobenzyl Dimethylcarbamate and Analogues

Classical Synthetic Approaches to Carbamates

Traditional methods for carbamate (B1207046) synthesis have long been established, primarily relying on condensation reactions and the use of activated intermediates.

The reaction of nitro-substituted phenols with a source of the carbamoyl (B1232498) moiety is a fundamental approach to synthesizing aryl carbamates. For instance, the synthesis of para-substituted phenolic N-alkyl carbamates has been explored for their biological activities. nih.gov This general strategy involves the condensation of a substituted phenol (B47542) with a carbamoyl chloride or an equivalent reagent. While not a direct synthesis of 4-nitrobenzyl dimethylcarbamate (B8479999), the principles are applicable. The synthesis of phenyl carbamate itself can be achieved by reacting phenol with urea (B33335) in the presence of a Lewis acid, which facilitates a nucleophilic attack of the phenol on the urea. union.edu

Another classical approach is the reaction of amines with chloroformates. Mixed carbonates containing a p-nitrophenyl group are frequently used to prepare a wide range of carbamates. nih.govacs.org These are typically formed by treating p-nitrophenyl chloroformate with an appropriate alcohol in the presence of a base, which then serves as an effective alkoxycarbonylating agent for amines. nih.govacs.org

To circumvent the use of hazardous reagents like phosgene (B1210022), activated carbonate intermediates have been developed as safer alternatives for carbamate synthesis. nih.govacs.org Mixed carbonates, particularly those with a p-nitrophenyl component, are widely used. nih.govacs.org These are prepared by reacting p-nitrophenyl chloroformate with an alcohol in the presence of a base. The resulting activated carbonate is then reacted with an amine to yield the desired carbamate. nih.govacs.org This method is advantageous for creating libraries of bioactive molecules due to its convenient purification and high conversion rates. acs.org

An alternative to phosgene is the use of carbon dioxide, which is non-toxic and environmentally benign. nih.gov CO2 reacts with amines to form carbamic acid ammonium (B1175870) salts. nih.gov A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) provides an efficient route to carbamates under mild conditions. acs.orgorganic-chemistry.org

The Curtius rearrangement offers another pathway, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, which can then be trapped by a nucleophile to form a carbamate. nih.govacs.org

| Reagent Type | Description | Reference |

| p-Nitrophenyl chloroformate | Reacts with alcohols to form activated carbonates, which then react with amines. | nih.govacs.org |

| Carbon Dioxide | Reacts with amines and alkyl halides in a three-component coupling. | acs.orgorganic-chemistry.org |

| Acyl Azides | Undergo Curtius rearrangement to form isocyanates, which are trapped to form carbamates. | nih.govacs.org |

Catalytic Synthetic Protocols

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

A synthetic protocol for carbamates has been developed using zinc chloride as a catalyst, reacting carbamoyl chlorides with aromatic or aliphatic alcohols. acs.orgnih.gov This method has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine. acs.orgnih.gov Specifically for an analogue, 4-nitrophenyl dimethylcarbamate was synthesized from 4-nitrophenol (B140041) and a carbamoyl chloride in the presence of zinc chloride in anhydrous toluene. acs.org The reaction proceeds at room temperature and gives a high yield of the carbamate. acs.org Zinc chloride is believed to act as a Lewis acid, enhancing the reaction rate. core.ac.uk The catalyst's solubility in water simplifies the workup procedure. umich.edu

Reaction Conditions for Zinc Chloride-Catalyzed Synthesis of 4-Nitrophenyl Dimethylcarbamate acs.org

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|

Transition metal catalysis provides powerful tools for carbamate synthesis. Palladium-catalyzed carbonylation of amines and alcohols is one such approach. acs.org The combination of transition metal catalysts with cyclic carbamates as starting materials offers new strategies for preparing diverse nitrogen-containing heterocycles through decarboxylative reactions. nih.gov For instance, palladium catalysts can induce the decarboxylation of vinyl cyclic carbamates to generate a zwitterionic intermediate that can be used in further reactions. nih.gov Copper catalysts are often required for the decarboxylation of ethynyl (B1212043) cyclic carbamates. nih.gov While not a direct synthesis of acyclic carbamates like 4-nitrobenzyl dimethylcarbamate, these methods highlight the versatility of transition metals in C-N bond formation. The direct use of carbon dioxide as a C1 synthon in transition metal-free systems is also an area of active research for generating carbamates. researchgate.net

Strategic Synthesis of Photolabile Carbamate Precursors and Related Compounds

Carbamates containing photolabile groups, such as the o-nitrobenzyl group, are of significant interest for their ability to release a substrate upon irradiation. The synthesis of these compounds often involves attaching an o-nitrobenzyl moiety to the carbamate nitrogen. nih.gov The photolability of o-nitrobenzyl carbamates is well-documented, with light-induced cleavage yielding the free amine and an o-nitrosobenzaldehyde byproduct. nih.gov The synthesis of fluorous photolabile protecting groups, including a carbamate derivative, has been developed for use in carbohydrate chemistry to simplify purification processes. nih.gov These protecting groups are designed to be stable under a range of reaction conditions used in oligosaccharide synthesis. nih.gov The release of alcohols from photolabile carbamates can be rate-limited by the decarboxylation of the initial photoproduct. rsc.org

Facile Synthesis of Ortho- and Para-Nitrobenzyl Carbamate-Protected Diamines

A straightforward and effective method for the synthesis of mono-protected α,ω-diamines with photolabile o-nitrobenzyl carbamates has been developed. scispace.comku.dkresearchgate.net This approach is crucial for the synthesis of polyamines and dendrimers where precise control of reactive amine sites is necessary. scispace.com

The core of this methodology involves the reaction of an appropriate α,ω-diamine with o-nitrobenzyl phenyl carbonate in ethanol (B145695) at room temperature. scispace.com This procedure selectively yields the desired monoprotected diamine in good yields. A notable advantage of this method is the easy removal of the primary byproduct, the bisprotected diamine, which precipitates out of the reaction mixture and can be removed by simple filtration. scispace.com The precursor, o-nitrobenzyl phenyl carbonate, is synthesized from o-nitrobenzyl alcohol and phenyl chloroformate. scispace.com

The general reaction scheme for the monoprotection of diamines is as follows:

Scheme 1: Synthesis of o-Nitrobenzyl Carbamate-Protected α,ω-Diamines

Image depicting the general reaction of o-nitrobenzyl phenyl carbonate with a generic diamine H₂N-(CH₂)n-NH₂ to yield o-nitrobenzyl-(NH-(CH₂)n-NH₂)-carbamate.

Image depicting the general reaction of o-nitrobenzyl phenyl carbonate with a generic diamine H₂N-(CH₂)n-NH₂ to yield o-nitrobenzyl-(NH-(CH₂)n-NH₂)-carbamate.

The following table summarizes the results for the synthesis of various o-nitrobenzyl carbamate-protected diamines using this facile method.

Table 1: Synthesis of Mono-o-Nitrobenzyl Carbamate-Protected Diamines

| Diamine | Product | Yield (%) |

|---|---|---|

| 1,2-Diaminoethane | 2-Nitrobenzyl (2-aminoethyl)carbamate | 58 |

| 1,3-Diaminopropane | 2-Nitrobenzyl (3-aminopropyl)carbamate | 65 |

| 1,4-Diaminobutane | 2-Nitrobenzyl (4-aminobutyl)carbamate | 72 |

| 1,5-Diaminopentane | 2-Nitrobenzyl (5-aminopentyl)carbamate | 70 |

| 1,6-Diaminohexane | 2-Nitrobenzyl (6-aminohexyl)carbamate | 75 |

Data sourced from studies on the facile synthesis of nitrobenzyl carbamate-protected diamines. scispace.com

Development of One-Pot Synthetic Procedures for Nitrobenzyl Carbamates

The development of one-pot synthetic procedures represents a significant advancement in efficiency, reducing the need for isolation of intermediates and minimizing waste. For nitrobenzyl carbamates, these procedures often revolve around the use of highly reactive intermediates like 4-nitrobenzyl chloroformate.

A general and versatile one-pot strategy involves the activation of an alcohol or the direct reaction with an amine using a suitable chloroformate. 4-Nitrophenyl chloroformate (4-NPC) is a key reagent in this context, used to activate hydroxyl groups which are then substituted by a nucleophile, such as an amine, in the same reaction vessel. researchgate.netreddit.com For the synthesis of a compound like this compound, a one-pot approach could involve the reaction of 4-nitrobenzyl alcohol with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), to form the reactive 4-nitrobenzyl chloroformate in situ. google.com This intermediate is not isolated but is immediately treated with dimethylamine (B145610) to yield the final product. An acid scavenger, such as pyridine (B92270) or triethylamine, is typically required for both steps. google.comrsc.org

Scheme 2: Proposed One-Pot Synthesis of this compound

Image depicting a two-step, one-pot synthesis starting from 4-nitrobenzyl alcohol, reacting with triphosgene (B27547) to form an intermediate chloroformate, which then reacts with dimethylamine to form this compound.

Image depicting a two-step, one-pot synthesis starting from 4-nitrobenzyl alcohol, reacting with triphosgene (B27547) to form an intermediate chloroformate, which then reacts with dimethylamine to form this compound.

This one-pot methodology is adaptable for the synthesis of a wide array of carbamates by varying the alcohol and amine components. The direct reaction of 4-nitrobenzyl chloroformate with a primary or secondary amine is a common method for introducing the 4-nitrobenzyl carbamate protecting group. rsc.orgrsc.org

The table below illustrates the versatility of using nitrobenzyl chloroformates in the synthesis of various carbamate derivatives, a principle that underpins the one-pot synthetic strategy.

Table 2: Examples of Carbamates Synthesized from 4-Nitrobenzyl Chloroformate or its Analogues

| Amine/Alcohol | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-methylpiperidine | 4-Nitrophenyl chloroformate | 4-Nitrophenyl piperidine-1-carboxylate | - |

| Secondary Benzylamine | 4-Nitrophenyl chloroformate | 4-Nitrophenyl benzyl(methyl)carbamate | 66 (in a one-pot Boc protection) |

| Ciprofloxacin | 4-Nitrophenyl chloroformate | Ciprofloxacin-4-nitrophenyl carbamate derivative | 85.1 |

| Various Amino Acids | 4-Nitrobenzyl chloroformate | N-(4-Nitrobenzyloxycarbonyl)-amino acids | High |

Data is illustrative of the types of carbamates that can be synthesized using nitrobenzyl chloroformate reagents and related one-pot strategies. researchgate.netrsc.org

Elucidation of Reaction Mechanisms and Kinetics of 4 Nitrobenzyl Dimethylcarbamate

Hydrolytic Stability and Degradation Pathways of Carbamates

The carbamate (B1207046) functional group is central to the chemical behavior of 4-nitrobenzyl dimethylcarbamate (B8479999). Its stability is significantly influenced by the surrounding chemical environment, particularly pH, and its susceptibility to attack by nucleophiles. The hydrolysis of carbamates is a key degradation pathway that determines their persistence and mechanism of action in aqueous systems. acs.orgnih.gov

The rate of hydrolysis of carbamates is highly dependent on the pH of the solution. Generally, carbamates are stable in acidic conditions but undergo hydrolysis in neutral to basic environments. epa.gov The rate of this degradation typically increases with a higher concentration of hydroxyl ions (OH⁻). epa.govnih.gov For instance, studies on various carbamate insecticides, such as Sevin and Baygon, have shown that while they are stable at acidic pH, measurable hydrolysis begins at pH 7.0 and increases as the pH becomes more alkaline. epa.gov At pH 8.0, approximately 99% of Sevin was hydrolyzed in 9 days. epa.gov

The hydrolysis of nitrazepam, a compound with a nitro group, also demonstrates specific acid-base catalysis, with the reaction rate being influenced by pH. nih.gov Similarly, the hydrolysis of 4-nitrophenyl β-D-glucoside shows a distinct pH-rate profile, with different mechanisms dominating in acidic, neutral, and basic regions. chemrxiv.orgchemrxiv.org For O-aryl substituted carbamates, alkaline hydrolysis rates have been observed to increase with the concentration of hydroxyl ions. nih.gov This pH-dependent kinetic profile is a critical factor in understanding the environmental fate and biological activity of carbamate-containing molecules. acs.orgnih.gov While specific rate constants for 4-nitrobenzyl dimethylcarbamate are not detailed in the provided context, the general principles of carbamate hydrolysis suggest a similar pattern of increasing cleavage rates with increasing pH.

Table 1: General pH-Dependence of Carbamate Hydrolysis

| pH Range | General Stability/Hydrolysis Rate | Dominant Mechanism |

|---|---|---|

| Acidic (pH < 7) | Generally stable, slow hydrolysis | Specific acid catalysis may occur nih.govchemrxiv.org |

| Neutral (pH ≈ 7) | Measurable hydrolysis begins | Uncatalyzed or water-mediated attack chemrxiv.orgchemrxiv.org |

The core reaction in carbamate hydrolysis is a nucleophilic attack on the carbonyl carbon. quora.com The carbamate's carbonyl carbon is electrophilic due to the polarization of the C=O bond and the presence of adjacent electron-withdrawing oxygen and nitrogen atoms. masterorganicchemistry.commsu.edu This makes it susceptible to attack by electron-rich species known as nucleophiles. masterorganicchemistry.comkhanacademy.org

In basic hydrolysis, the hydroxide (B78521) ion (OH⁻) acts as the primary nucleophile. The reaction mechanism involves the attack of the hydroxide ion on the carbonyl carbon, which leads to the breaking of the carbon-oxygen pi bond. nih.govmasterorganicchemistry.com This process, known as nucleophilic addition, is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com The efficiency of this attack is influenced by the electrophilicity of the carbonyl carbon; more electron-poor carbons react faster. masterorganicchemistry.com The presence of the nitro group in the para position of the benzyl (B1604629) ring in this compound enhances the electrophilicity of the carbonyl center, making it more susceptible to nucleophilic attack compared to unsubstituted analogues.

Two competing mechanisms are generally considered for the alkaline hydrolysis of O-aryl carbamates:

BAC2 (Base-catalyzed Acyl-Oxygen cleavage, bimolecular): This mechanism involves the direct attack of the hydroxyl anion on the carbamate carbonyl group. nih.gov

E1cB (Elimination Unimolecular conjugate Base): This pathway involves the deprotonation of the carbamate's amino group, followed by the formation of an isocyanate intermediate, which subsequently decomposes. nih.gov

The specific pathway taken depends on the structure of the carbamate.

Following the nucleophilic attack on the carbonyl carbon, a transient, high-energy species known as a tetrahedral intermediate is formed. acs.orgnih.govnih.gov In this intermediate, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

Certain nucleophiles, known as α-nucleophiles, exhibit enhanced reactivity that cannot be predicted based on their basicity alone. A study of the reactivity of various inorganic anionic oxygen-containing α-nucleophiles with 4-nitrophenyl dimethylcarbamate provides insight into this phenomenon. researchgate.net

The study compared the nucleophilicity of several species, including hydroxylamine (B1172632) (NH₂O⁻), hydroperoxide (HOO⁻), hypochlorite (B82951) (ClO⁻), and hypobromite (B1234621) (BrO⁻) ions, towards 4-nitrophenyl dimethylcarbamate. researchgate.net Hydroxylamine, in particular, was found to be a highly effective nucleophile for this substrate, showing reactivity 10 times greater than that of the hydroperoxide ion. researchgate.net This enhanced reactivity highlights the unique properties of α-nucleophiles in promoting the cleavage of the carbamate ester linkage. The rates of these reactions were also found to be influenced by the solvent system, with rates generally increasing in mixtures of water with isopropyl and tert-butyl alcohols. researchgate.net

Table 2: Relative Reactivity of Select α-Nucleophiles with Carbamate Substrates

| Nucleophile | Substrate | Relative Reactivity Factor | Reference |

|---|---|---|---|

| NH₂O⁻ vs. HOO⁻ | 4-Nitrophenyl dimethylcarbamate | ~10x more reactive | researchgate.net |

Photochemical Reaction Mechanisms of Nitrobenzyl Carbamates

Nitrobenzyl compounds are well-known for their photosensitivity, a property that allows them to function as photolabile protecting groups, or "cages," for various molecules. nih.govresearchgate.net Upon irradiation with light, typically in the UV range, the nitrobenzyl moiety undergoes a chemical transformation that leads to the cleavage of the bond connecting it to the protected molecule. nih.govnih.gov

The photochemical reaction mechanism of nitrobenzyl derivatives is highly dependent on the position of the nitro group on the benzene (B151609) ring.

Ortho-Nitrobenzyl Systems: The photochemistry of ortho-nitrobenzyl compounds is well-studied. nih.gov The process is initiated by the absorption of a photon, which excites the molecule. researchgate.net The key step in the mechanism is an intramolecular hydrogen abstraction from the benzylic carbon by the excited ortho-nitro group. researchgate.netresearchgate.net This leads to the formation of a transient species called an aci-nitro intermediate. nih.govnih.govacs.org This intermediate then undergoes a series of rearrangements, often involving a cyclic intermediate, which ultimately results in the cleavage of the benzylic carbon-oxygen bond and the release of the protected molecule. nih.govresearchgate.net The byproducts of this reaction are typically ortho-nitroso compounds (e.g., an o-nitrosobenzaldehyde or o-nitrosoacetophenone). nih.govrsc.org The quantum yield of this cleavage process can be influenced by the nature of the leaving group. researchgate.netrsc.org

Para-Nitrobenzyl Systems: Para-nitrobenzyl compounds, such as this compound, cannot undergo the intramolecular hydrogen abstraction characteristic of the ortho isomers due to the distance between the nitro group and the benzylic protons. Consequently, their photochemical cleavage mechanism is different. For some para-substituted systems, irradiation can lead to the formation of a carbocation intermediate via oxidation of a corresponding free radical. researchgate.net This carbocation is then susceptible to reaction with nucleophiles present in the medium. The efficiency and rate of photo-cleavage for both ortho- and para-systems can be tuned by modifying substituents on the nitrobenzyl ring. nih.govresearchgate.net

Quantum Yield Considerations in Photolytic Uncaging

The efficiency of photolytic uncaging, a process where light is used to release a protected molecule, is quantified by the photolysis quantum yield (Qp). For 2-nitrobenzyl compounds, which are structurally related to this compound, the quantum yield represents the fraction of absorbed photons that result in a chemical reaction.

Research on similar compounds, such as 1-(2-nitrophenyl)ethyl phosphate, has shown a quantum yield of 0.53 when irradiated with near-UV light. nih.gov The quantum yield can be influenced by various factors, including the molecular structure and the solvent environment. nih.gov For instance, studies on other caged compounds have reported quantum yields ranging from 0.065 to 0.085. researchgate.net Shifting the absorption wavelength to higher values, while often desirable for biological applications, can sometimes lead to a decrease in the uncaging quantum yield. nih.gov A high quantum yield is indicative of an efficient photochemical reaction, where a significant portion of the light energy is converted into chemical change. nih.gov

Generation of Reactive Intermediates via Photolysis

The photolysis of nitrobenzyl compounds proceeds through a series of short-lived reactive intermediates. Upon absorption of light, 2-nitrobenzyl derivatives, for example, are known to form aci-nitro intermediates. nih.govacs.org These intermediates are key to the subsequent release of the caged molecule.

Further along the reaction pathway, other transient species such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals have been identified for related 2-nitrobenzyl ethers. acs.org The decay of these intermediates ultimately leads to the release of the protected functional group. acs.org In some cases, a triplet state with charge-transfer character can be formed, though it may not be directly on the pathway to the final products. nih.gov The study of these reactive intermediates is essential for a complete understanding of the photolytic cleavage mechanism.

Reductively Triggered Fragmentation Mechanisms of 4-Nitrobenzyl Carbamates

An alternative to photolytic cleavage is the reductive activation of the nitro group, which triggers a cascade of reactions leading to the fragmentation of the carbamate. This approach is of particular interest in the development of bioreductive drugs. rsc.orgresearchgate.net

Nitro Group Reduction and Subsequent Carbamate Cleavage Pathways

The reduction of the nitro group is the initial and rate-determining step in this fragmentation pathway. This six-electron reduction can proceed through nitroso and N-hydroxylamino intermediates to ultimately form an amino group. nih.gov This transformation can be achieved using various chemical reducing agents, such as zinc in the presence of an acid or through catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com The reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which is key to the subsequent cleavage. masterorganicchemistry.com

Once the nitro group is reduced, particularly to the hydroxylamine stage, the electronic properties of the benzyl system are altered, facilitating the cleavage of the carbamate bond and the release of the protected amine. rsc.orgresearchgate.net

Identification of Key Intermediates in Fragmentation Cascades, e.g., the 4-Hydroxylamine

Following the formation of the 4-hydroxylamine, the fragmentation cascade can proceed, leading to the formation of a reactive 4-iminoquinomethane methide intermediate and the release of the carbamate's leaving group. rsc.orgresearchgate.net The identification and characterization of these intermediates are vital for optimizing the design of activatable compounds.

Influence of Substituent Effects on Fragmentation Rates and Efficiency

The rate of fragmentation of the 4-hydroxylaminobenzyl carbamate intermediate is significantly influenced by substituents on the benzyl ring. rsc.orgresearchgate.net Research has systematically investigated these effects to enhance the speed of the release mechanism following the initial reduction. rsc.orgresearchgate.net

It has been demonstrated that electron-donating substituents on the benzyl ring accelerate the fragmentation of the hydroxylamine intermediate. rsc.orgresearchgate.net This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the cleavage process. rsc.orgresearchgate.net For instance, an α-methyl group on the benzylic carbon has been shown to increase the fragmentation rate. rsc.orgresearchgate.net The relationship between the electronic properties of the substituents and the fragmentation rate has been quantified, providing a predictive tool for designing more efficient trigger systems. rsc.orgresearchgate.net The extent of amine release has also been observed to increase with more electron-donating substituents. rsc.orgresearchgate.net

| Substituent | Effect on Fragmentation Rate | Reference |

| Electron-donating groups on benzyl ring | Accelerates | rsc.orgresearchgate.net |

| α-methyl group at benzylic position | Accelerates | rsc.orgresearchgate.net |

Competing Side Reactions and their Impact on Release Efficiency

The pH of the environment can also play a role in the efficiency of release. Studies have shown that the yield of released anilines from certain 4-nitrobenzyl carbamates decreased as the pH increased from 4 to 7. rsc.orgresearchgate.net However, at a pH below 5, the release of the amine was found to proceed to completion. rsc.orgresearchgate.net These findings highlight the importance of considering the reaction conditions and potential side reactions when designing and utilizing 4-nitrobenzyl carbamate-based systems for controlled release.

Other Relevant Mechanistic Studies in Carbamate Chemistry

Insights from Wittig Reaction Analogues Involving Nitrobenzyl Moieties

The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides, offers valuable mechanistic parallels when considering reactions involving nitrobenzyl moieties. masterorganicchemistry.com The classic Wittig reaction mechanism involves the nucleophilic attack of an ylide on a carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide. youtube.com The driving force for this final step is the formation of the highly stable phosphorus-oxygen double bond. youtube.com

While not a direct analogue, the principles of nucleophilic attack and the formation of stable byproducts are relevant. In the context of carbamate chemistry, the nitrobenzyl group can be seen as a key player in transformations that may proceed through intermediates stabilized by the electron-withdrawing nature of the nitro group. The reaction typically involves an aldehyde or a ketone reacting with a phosphonium ylide. masterorganicchemistry.comchadsprep.com However, it's important to note that esters and amides are generally unreactive under standard Wittig conditions. masterorganicchemistry.com

The synthesis of the ylide itself is a two-step process starting with the SN2 reaction of a phosphine, like triphenylphosphine, with an alkyl halide to form a phosphonium salt. masterorganicchemistry.com This is followed by deprotonation with a strong base to generate the nucleophilic ylide. masterorganicchemistry.com The stability of the resulting ylide influences the stereochemical outcome of the reaction.

Recent studies have explored enantioselective versions of the Wittig reaction, utilizing chiral catalysts to control the formation of axially chiral alkenes. nih.gov Mechanistic investigations in these systems suggest a stepwise process involving the formation of a betaine complex followed by cyclization, highlighting the nuanced pathways available in these transformations. nih.gov

Amide Resonance, Conformational Dynamics, and Rotational Barriers in Carbamate Structures

The concept of amide resonance is fundamental to understanding the structure and reactivity of carbamates. This resonance involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, resulting in a partial double bond character for the C-N bond. ut.eenih.gov This restricted rotation around the C-N bond leads to the existence of distinct conformers and is a key factor in the conformational dynamics of these molecules. ut.ee

The barrier to rotation around the amide C-N bond is significant, typically ranging from 15 to 23 kcal/mol. fcien.edu.uy This rotational barrier can be influenced by several factors, including the substituents on the nitrogen and carbonyl carbon, as well as the solvent environment. ut.eefcien.edu.uy For instance, polar solvents can stabilize the charge-separated resonance contributor, thereby increasing the rotational barrier. ut.eefcien.edu.uy

Computational studies, such as those using complete basis set calculations (CBS-QB3) and natural resonance theory, have been instrumental in quantifying the contribution of amide resonance to the rotational barriers. nih.govacs.org These studies have shown a strong correlation between the calculated ground-state resonance weights and the experimentally observed rotational barriers over a wide range of amide-related compounds. nih.gov

Dynamic nuclear magnetic resonance (NMR) spectroscopy is a powerful experimental technique for measuring these rotational barriers. nih.gov For example, studies on picolinamide (B142947) and nicotinamide (B372718) have revealed a substantial difference in their activation enthalpies for amide rotation, which was attributed to differences in ground-state steric interactions, π-electron donation from the pyridine (B92270) ring in the transition state, and intramolecular hydrogen bonding. nih.gov

Table 1: Experimental and Calculated Rotational Barriers for Selected Amides

| Compound | Method | Rotational Barrier (kcal/mol) |

| Formamide (FA) | Experimental (Gas Phase) | 16.0 fcien.edu.uy |

| N,N-Dimethylformamide (DMF) | Experimental (Gas Phase) | 19.4 fcien.edu.uy |

| N,N-Dimethylacetamide (DMA) | Experimental (Gas Phase) | 15.3 fcien.edu.uy |

| Formamide (FA) | Experimental (in Water) | 18.2 fcien.edu.uy |

| N,N-Dimethylformamide (DMF) | Experimental (in Water) | 22.0 fcien.edu.uy |

| N-Methylacetamide (NMA) | Experimental (in Water) | 18.8 fcien.edu.uy |

| N,N-Dimethylacetamide (DMA) | Experimental (in Water) | 19.1 fcien.edu.uy |

| Nicotinamide | Dynamic NMR | ΔH++ = 12.9 ± 0.3 nih.gov |

| Picolinamide | Dynamic NMR | ΔH++ = 18.3 ± 0.4 nih.gov |

This table presents a selection of experimental and calculated rotational barriers for various amides, highlighting the influence of structure and solvent on the energetics of C-N bond rotation.

Mechanisms of Oxidative Deprotection for Related Amine Protecting Groups

The deprotection of amine protecting groups is a critical step in many synthetic sequences, and various strategies have been developed to achieve this transformation under specific conditions. While this compound itself is typically cleaved under different conditions, understanding the mechanisms of oxidative deprotection for other carbamate-based protecting groups provides a broader context for carbamate reactivity.

A notable example is the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, which is designed for oxidative removal. researchgate.netbeilstein-journals.org This provides an orthogonal deprotection strategy to more common acid-labile (e.g., Boc), base-labile (e.g., Fmoc), or hydrogenolysis-labile (e.g., Cbz) protecting groups. researchgate.netbeilstein-journals.orgmasterorganicchemistry.com

The deprotection of the Dmoc group is typically achieved by oxidation of the dithiane ring, for example, using sodium periodate (B1199274) or hydrogen peroxide with an ammonium (B1175870) molybdate (B1676688) catalyst. researchgate.netbeilstein-journals.org This oxidation step is followed by treatment with a weak base, which induces elimination and releases the free amine. researchgate.netbeilstein-journals.org A related group, dM-Dmoc, has been developed to be stable under a wider range of basic and nucleophilic conditions while still being removable under nearly neutral oxidative conditions. beilstein-journals.org

The orthogonality of these oxidative deprotection methods is a key advantage, allowing for selective deprotection in the presence of other protecting groups. researchgate.netbeilstein-journals.org For instance, the dM-Dmoc group can be removed without affecting Boc or Fmoc groups present in the same molecule. beilstein-journals.org

Other amine protecting groups and their deprotection methods include:

tert-Butyloxycarbonyl (BOC): Removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

9-Fluorenylmethyloxycarbonyl (FMOC): Cleaved by basic conditions, often using piperidine. masterorganicchemistry.comlibretexts.org

Carbobenzyloxy (Cbz): Removed by catalytic hydrogenation. masterorganicchemistry.comlibretexts.org

The mechanisms for these deprotections vary significantly. For example, the acid-catalyzed removal of the Boc group involves protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl carbocation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. masterorganicchemistry.com

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comlibretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.comlibretexts.org |

| Carbobenzyloxy | Cbz | Catalytic Hydrogenation (H₂, Pd-C) masterorganicchemistry.comlibretexts.org |

| 1,3-dithian-2-ylmethoxycarbonyl | Dmoc | Oxidation (e.g., NaIO₄ or H₂O₂/catalyst) followed by weak base researchgate.netbeilstein-journals.org |

| p-Methoxybenzyl carbonyl | Moz | Hydrogenolysis libretexts.org |

This table summarizes common amine protecting groups and the reagents used for their removal, illustrating the diverse chemical strategies employed for amine deprotection.

Advanced Research Applications of 4 Nitrobenzyl Dimethylcarbamate in Chemical Biology and Materials Science

Application as Photolabile Protecting Groups in Chemical Synthesis

The 4-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "caging" group. PPGs are chemical moieties that can be removed from a molecule using light, offering a high degree of control over chemical reactions. This "uncaging" process is a traceless reaction that does not require chemical reagents, making it particularly valuable for applications in sensitive biological systems and multi-step organic syntheses. The 4-nitrobenzyl group, including its dimethylcarbamate (B8479999) derivative, can be used to protect a wide range of functional groups such as phosphates, carboxylates, carbonates, and carbamates.

Controlled Release Strategies for Bioactive Molecules

The ability to initiate the release of a bioactive molecule at a specific time and location is a powerful tool in pharmacology and cell biology. The 4-nitrobenzyl dimethylcarbamate moiety can be attached to a bioactive molecule, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, typically in the UV range, the 4-nitrobenzyl group undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule.

This strategy has been explored for the controlled release of various biologically important compounds. For instance, researchers have designed liposomes where a caged lipid, bearing a photolabile 4-nitrobenzyl carbamate (B1207046) group on its headgroup, is incorporated into the lipid bilayer. google.com Irradiation of these liposomes leads to the cleavage of the protecting group, altering the properties of the lipid and destabilizing the liposome (B1194612) structure. This destabilization results in the release of the encapsulated contents, providing a light-triggered drug delivery system.

The general mechanism for the photolytic cleavage of a 4-nitrobenzyl carbamate involves the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rearranges to release the protected molecule (in this case, a dimethylcarbamate-caged compound), carbon dioxide, and a 4-nitrosobenzaldehyde byproduct.

Design and Synthesis of Caged Compounds for Spatiotemporal Control in Biological Systems

The concept of "caged compounds" is central to achieving spatiotemporal control in biological experiments. By "caging" a signaling molecule with a photolabile group like this compound, researchers can deliver the inactive molecule to a biological system and then use a focused beam of light to release it at a precise location and time. This allows for the study of rapid biological processes with high precision.

A classic example of this approach is the caging of neurotransmitters and nucleotides. For instance, caged ATP (adenosine triphosphate) and caged calcium have been instrumental in elucidating the mechanisms of muscle contraction, synaptic transmission, and other cellular signaling pathways. acs.org While many different photolabile protecting groups have been developed, the 4-nitrobenzyl scaffold remains a popular choice due to its well-understood photochemistry and synthetic accessibility.

The synthesis of a caged compound using this compound would typically involve the reaction of 4-nitrobenzyl chloroformate with the target bioactive molecule containing a suitable functional group, such as an amine or a hydroxyl group, to form the carbamate linkage. The resulting caged compound is then purified and can be introduced into the biological system of interest.

Table 1: Examples of Bioactive Molecules and Caging Strategies

| Bioactive Molecule Category | Caging Moiety Principle | Application |

| Neurotransmitters (e.g., Glutamate) | 4-Nitrobenzyl carbamate | Studying synaptic plasticity and receptor dynamics. acs.org |

| Nucleotides (e.g., ATP) | 4-Nitrobenzyl phosphate/ester | Investigating energy-dependent cellular processes. google.com |

| Lipids (e.g., Phosphatidylethanolamine) | 4-Nitrobenzyl carbamate | Light-induced release from liposomes. google.com |

| Calcium Ions (Ca2+) | Photolabile chelators with nitrobenzyl groups | Triggering calcium-dependent signaling cascades. acs.org |

Fabrication of Photo-patterned Surfaces and Self-Assembled Monolayers

The principles of photolabile protection can be extended from solution-phase chemistry to materials science, enabling the fabrication of surfaces with spatially defined chemical and physical properties. By immobilizing molecules containing a 4-nitrobenzyl carbamate protecting group onto a surface, it is possible to create a uniform monolayer. Subsequent exposure to a patterned light source, for example, through a mask, will selectively cleave the protecting groups in the illuminated areas. This process exposes the underlying functional group, creating a chemical pattern on the surface.

These photo-patterned surfaces can be used for a variety of applications, including the creation of microarrays for high-throughput screening, the guidance of cell growth in tissue engineering, and the fabrication of microfluidic devices. For instance, a surface could be functionalized with a caged cell-adhesive peptide. By selectively uncaging the peptide in specific patterns, one can direct where cells will attach and grow on the surface.

While the direct use of this compound for self-assembled monolayers (SAMs) on surfaces like gold is not extensively documented, the underlying chemistry of nitrobenzyl carbamates makes them suitable candidates for such applications. The formation of SAMs typically relies on the interaction between a specific headgroup of the molecule and the substrate. For gold surfaces, thiols are commonly used. A molecule could be designed with a thiol anchor at one end for attachment to the gold surface and a this compound-protected functional group at the other end, which could then be selectively deprotected with light.

Role in Prodrug Design and Activation Mechanisms

Prodrugs are inactive or less active derivatives of a drug that are converted into their active form within the body. This approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. The 4-nitrobenzyl group has emerged as a key component in the design of innovative prodrugs, particularly for cancer therapy, due to its susceptibility to enzymatic reduction in specific microenvironments found in tumors.

Development of Hypoxia-Activated Prodrug Strategies

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. This hypoxic environment is a hallmark of cancer and is associated with resistance to conventional therapies. However, it also presents a unique opportunity for targeted drug delivery. Certain enzymes, known as nitroreductases, are highly expressed in hypoxic cells and can selectively reduce nitroaromatic compounds.

The 4-nitrobenzyl group is an excellent trigger for hypoxia-activated prodrugs. wikipedia.org A cytotoxic drug can be masked with a 4-nitrobenzyl carbamate moiety, rendering it inactive. When this prodrug reaches a hypoxic region of a tumor, the 4-nitro group is reduced by nitroreductase enzymes. This reduction initiates a cascade of electronic rearrangements that lead to the cleavage of the carbamate linker and the release of the active cytotoxic agent directly at the tumor site. This strategy enhances the selectivity of the chemotherapy, minimizing damage to healthy, well-oxygenated tissues.

Several hypoxia-activated prodrugs based on the 4-nitrobenzyl trigger have been developed. For example, prodrugs of DNA alkylating agents have been synthesized where the alkylating functionality is masked by a 4-nitrobenzyl carbamate. wikipedia.orgnih.gov Upon activation in hypoxic conditions, the potent DNA-damaging agent is released, leading to cancer cell death.

Table 2: Key Features of Hypoxia-Activated Prodrugs with 4-Nitrobenzyl Triggers

| Feature | Description | Reference |

| Activation Mechanism | Enzymatic reduction of the 4-nitro group by nitroreductases in hypoxic environments. | wikipedia.org |

| Selectivity | Targets hypoxic regions characteristic of solid tumors, sparing healthy tissues. | wikipedia.org |

| Effector Molecules | Can be used to deliver a variety of cytotoxic agents, including DNA alkylating agents. | wikipedia.orgnih.gov |

| Trigger | The 4-nitrobenzyl group acts as the hypoxia-sensitive trigger for drug release. | wikipedia.org |

Systems for Enzyme-Prodrug Therapy Utilizing Nitroreductases

Gene-Directed Enzyme-Prodrug Therapy (GDEPT) is a targeted cancer treatment strategy that involves two steps. First, a gene encoding a non-human enzyme is delivered specifically to cancer cells. Second, a non-toxic prodrug is administered systemically. The enzyme expressed in the cancer cells then converts the prodrug into a potent cytotoxic drug, leading to localized cell killing.

The combination of a bacterial nitroreductase enzyme and a prodrug containing a 4-nitrobenzyl group is a well-studied GDEPT system. rsc.orgacs.orgnih.gov In this approach, the gene for a nitroreductase, often from E. coli, is delivered to the tumor cells using a vector, such as a virus or nanoparticle. After the enzyme is expressed, a prodrug like a 4-nitrobenzyl carbamate derivative of a potent anticancer drug is administered. The nitroreductase in the cancer cells activates the prodrug, leading to a high concentration of the cytotoxic agent specifically within the tumor.

This strategy offers a significant therapeutic advantage by amplifying the cytotoxic effect at the target site while minimizing systemic toxicity. The choice of the 4-nitrobenzyl carbamate linker is crucial as its cleavage is efficiently catalyzed by the delivered nitroreductase enzyme.

Self-Immolative Linkers for Controlled Effector Release

Self-immolative linkers are intelligent molecular systems designed to fragment and release an active molecule (an "effector") in response to a specific trigger. researchgate.netacs.org The 4-nitrobenzyl carbamate framework is a cornerstone of this technology, particularly for creating systems that respond to reductive or photolytic stimuli. mdpi.com

The core mechanism relies on the transformation of the electron-withdrawing nitro group into an electron-donating group, such as a hydroxylamine (B1172632) or an amine. researchgate.netresearchgate.net This chemical switch initiates a cascade of electronic rearrangements, leading to a 1,6-elimination reaction. This spontaneous fragmentation cleaves the carbamate bond, liberating the effector molecule, which is typically an amine-containing compound like a drug or a reporter molecule. nih.gov

Key Features of 4-Nitrobenzyl Carbamate Linkers:

| Feature | Description | Triggering Stimulus |

| Stability | The linker is stable under normal physiological conditions, preventing premature release of the effector. mdpi.com | Absence of stimulus |

| Activation | The nitro group is reduced, often by specific enzymes like nitroreductases found in hypoxic (low-oxygen) tumor environments, or cleaved by light (photolysis). mdpi.com | Nitroreductase, Light (e.g., 365 nm UV) |

| Fragmentation | The conversion of the nitro group initiates an irreversible 1,6-elimination cascade. nih.gov | Internal electronic cascade |

| Effector Release | The process culminates in the cleavage of the carbamate bond, releasing the unmodified effector molecule. acs.org | Completion of elimination cascade |

This strategy has been effectively demonstrated in prodrug design. For instance, 4-nitrobenzyl carbamates have been used to link cytotoxic drugs to carrier molecules. Upon reaching a target tissue, such as a tumor, a local stimulus triggers the linker's self-immolation and releases the drug precisely where it is needed, minimizing systemic toxicity. mdpi.com The rate of this release can be fine-tuned by adding other substituents to the benzyl (B1604629) ring, which can stabilize or destabilize the intermediates formed during the elimination process. researchgate.net

Synthetic Utility as Reactive Intermediates and Precursors

Beyond its role in drug delivery, the 4-nitrobenzyl group is a valuable building block in organic synthesis, prized for its stability and predictable reactivity.

The 4-nitrobenzyl moiety serves as a reliable intermediate in multi-step syntheses. biosynth.com Its parent compound, 4-nitrobenzyl chloride, is a common starting material for introducing this functional group. biosynth.com The nitro group is robust and can withstand a variety of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without affecting it.

For example, a molecule containing a 4-nitrobenzyl group can undergo various transformations, such as the formation of esters or ethers at other sites. byjus.com At a later stage in the synthesis, the nitro group can be chemically transformed, most commonly reduced to an amine. This newly formed amine group can then participate in subsequent reactions, such as amide bond formation, to complete the synthesis of a complex target molecule like the anti-HIV drug darunavir. acs.org This strategic use of the nitro group as a masked amine is a powerful tool in constructing intricate molecular architectures. acs.org

The nitro group is not merely a passive placeholder or a trigger; it is recognized as an important pharmacophore in its own right. nih.gov The presence of a nitro group can significantly influence a molecule's electronic properties, polarity, and ability to interact with biological targets like proteins. nih.gov Therefore, compounds derived from 4-nitrobenzyl precursors are often designed where the nitro group is an essential feature of the final, biologically active molecule, rather than being part of a cleavable linker.

Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antihypertensive effects. nih.gov For example, nitrated pyrrolomycins and benzothiazoles have shown significant antibacterial activity, where the nitro group is believed to enhance membrane interaction and lipophilicity. nih.gov In other cases, the nitro group can be bio-reduced within cells to produce reactive nitrogen species, which can be toxic to microorganisms or cancer cells. nih.gov Thus, this compound and related precursors are starting points for synthesizing novel therapeutic agents where the nitro functionality is key to the desired biological effect.

Aromatic azo compounds, characterized by the -N=N- functional group, are another class of biologically active molecules that can be synthesized from nitroaromatic precursors. nih.govmdpi.com The synthesis often involves the reduction of an aromatic nitro compound to an amine, which is then converted into a diazonium salt. This salt is subsequently coupled with another aromatic ring to form the azo linkage. researchgate.net

This strategy allows for the creation of a diverse library of azo compounds with potential therapeutic applications. Azo compounds have been investigated for various biological activities, including antimicrobial and antitumor effects. researchgate.net Supported gold nanoparticles have been shown to be effective catalysts for this transformation, enabling the synthesis of both symmetric and asymmetric azo compounds directly from nitroaromatics under mild conditions. nih.govspringernature.com This highlights the utility of 4-nitrobenzyl precursors in accessing the chemical space of biologically active azo dyes and related compounds.

Spectroscopic and Computational Investigations of 4 Nitrobenzyl Dimethylcarbamate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures and the investigation of chemical processes. For 4-Nitrobenzyl dimethylcarbamate (B8479999), a multi-faceted approach employing various spectroscopic methods provides a complete picture of its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 4-Nitrobenzyl dimethylcarbamate can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the dimethylcarbamate moiety. The aromatic protons would likely appear as two distinct doublets in the downfield region (typically δ 7.5-8.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The electron-withdrawing nitro group would cause a significant deshielding of the ortho and para protons relative to benzene. The methylene protons (CH₂) adjacent to the carbamate (B1207046) oxygen and the aromatic ring would likely resonate as a singlet in the range of δ 5.0-5.5 ppm. The two methyl groups of the dimethylcarbamate moiety are expected to produce a sharp singlet in the upfield region, typically around δ 2.8-3.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carbamate group would be observed significantly downfield (δ 155-160 ppm). The aromatic carbons would show a pattern characteristic of a 4-substituted benzene ring, with the carbon bearing the nitro group (ipso-carbon) and the para-carbon being the most deshielded. The methylene carbon would appear in the range of δ 65-70 ppm, while the methyl carbons of the dimethylcarbamate group would be found in the upfield region (δ 35-40 ppm).

Conformational analysis of flexible molecules like this compound can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. These studies can provide insights into the preferred spatial arrangement of the dimethylcarbamate group relative to the nitrobenzyl moiety.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to NO₂) | 7.8 - 8.3 | Doublet |

| Aromatic Protons (meta to NO₂) | 7.4 - 7.7 | Doublet |

| Methylene Protons (-CH₂-) | 5.1 - 5.4 | Singlet |

| Methyl Protons (-N(CH₃)₂) | 2.9 - 3.1 | Singlet |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 155 - 160 |

| Aromatic Carbon (C-NO₂) | 147 - 150 |

| Aromatic Carbons (CH) | 123 - 130 |

| Methylene Carbon (-CH₂-) | 65 - 70 |

| Methyl Carbons (-N(CH₃)₂) | 36 - 38 |

Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1345 cm⁻¹, respectively). A strong band for the carbonyl group (C=O) of the carbamate would be prominent around 1700-1720 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the benzylic C-O bond, leading to the formation of the stable 4-nitrobenzyl cation (m/z 136) and the dimethylcarbamate radical. Other fragments corresponding to the loss of the nitro group or the dimethylamino group could also be observed.

| IR Spectroscopy | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-O Asymmetric Stretch | ~1520 | Nitro |

| N-O Symmetric Stretch | ~1345 | Nitro |

| C=O Stretch | ~1710 | Carbamate |

| C-N Stretch | ~1250 | Carbamate |

| Aromatic C-H Stretch | >3000 | Aromatic |

| Aliphatic C-H Stretch | <3000 | Aliphatic |

UV-Visible Spectroscopy for Kinetic Analysis and Quantitative Studies of Cleavage Reactions

UV-Visible spectroscopy is a valuable tool for studying compounds containing chromophores, such as the nitroaromatic system in this compound. The presence of the nitrobenzyl group makes this compound photo-cleavable upon irradiation with UV light. This property can be exploited for various applications, and its kinetics can be monitored using UV-Visible spectroscopy.

The cleavage of the 4-nitrobenzyl protecting group typically proceeds via an intramolecular rearrangement upon photoexcitation, leading to the release of the protected molecule (in this case, a dimethylcarbamate derivative) and the formation of a 4-nitrosobenzaldehyde byproduct. The progress of this cleavage reaction can be followed by monitoring the changes in the UV-Visible absorption spectrum over time. The initial spectrum of this compound would show a characteristic absorption maximum due to the π → π* transitions of the nitroaromatic system. As the cleavage reaction proceeds, the appearance of the 4-nitrosobenzaldehyde product will lead to the growth of a new absorption band at a different wavelength. By measuring the rate of change of absorbance at a specific wavelength, the kinetics of the cleavage reaction can be determined, and the reaction rate constant can be calculated. This quantitative analysis is crucial for optimizing the conditions for controlled release applications.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, as it is based on the inelastic scattering of light by molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "vibrational fingerprint" that can be used for its identification.

Key Raman bands would be expected for the symmetric stretching of the nitro group, which is often a very strong and characteristic signal in the spectra of nitroaromatic compounds. rsc.org The aromatic ring vibrations would also give rise to a series of distinct peaks. The technique can be particularly useful for in-situ monitoring of reactions involving this compound, as it is relatively insensitive to aqueous media. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to detect and analyze even trace amounts of this compound or its reaction products. rsc.orgrsc.org

Theoretical and Computational Approaches

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the molecular properties and reactivity of compounds like this compound at the atomic level.

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict various properties of this compound. These calculations can provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.

By optimizing the molecular geometry, theoretical bond lengths and angles can be obtained and compared with experimental data if available. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting the sites of electrophilic and nucleophilic attack, thus providing a theoretical basis for understanding the compound's reactivity in various chemical reactions. For instance, the MEP would likely show a high positive potential around the nitro group and the benzylic protons, indicating their susceptibility to nucleophilic attack.

| Computational Parameter | Significance for this compound |

| Optimized Molecular Geometry | Provides theoretical bond lengths and angles. |

| HOMO-LUMO Energies | Indicates electronic transition energies and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles of the methodology are well-established and can be applied to understand its dynamic behavior.

MD simulations treat atoms and bonds as a system of interacting particles, governed by a force field. By solving Newton's equations of motion over time, a trajectory of the molecule's movement is generated. This trajectory provides a detailed picture of the accessible conformations and their relative energies. For this compound, key conformational variables would include the torsion angles around the ester and benzyl groups. Analysis of these trajectories can reveal the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in a solvent.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or other solutes, one can observe and quantify the non-covalent interactions that govern its behavior in solution. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. For instance, the nitro group and the carbonyl oxygen of the carbamate are potential hydrogen bond acceptors, and these interactions would significantly influence the molecule's solubility and its interactions with biological macromolecules. In the context of materials science, MD simulations could be used to model the interactions between this compound and a polymer matrix, which is relevant for applications such as coatings. mdpi.com

The Automated Topology Builder (ATB) and Repository provides a molecular topology for a related compound, ethyl (2-methyl-4-nitrophenyl)carbamate, which indicates that force field parameters are available for such molecules, enabling their study through MD simulations. uq.edu.au The insights gained from such simulations are crucial for understanding the structure-property relationships of this compound.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Determines the accuracy of the simulation. A well-parameterized force field is essential for correctly modeling the bonds, angles, and non-bonded interactions of the nitrobenzyl and dimethylcarbamate moieties. |

| Conformational Sampling | The exploration of the different spatial arrangements of a molecule. | Identifies the most stable and biologically or chemically relevant shapes of the molecule. |

| Intermolecular Interactions | The forces between molecules, including hydrogen bonds, electrostatic interactions, and van der Waals forces. | Governs the molecule's behavior in solution and its binding to other molecules. |

| Solvent Model | The representation of the solvent in the simulation (e.g., explicit water molecules or an implicit continuum model). | Affects the conformational preferences and interactions of the solute molecule. |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly methods based on density functional theory (DFT), is instrumental in elucidating the reaction pathways and characterizing the transition states of chemical reactions involving this compound. While specific published studies on this compound are limited, research on analogous 4-nitrobenzyl carbamates provides a framework for understanding its reactivity.

A key reaction of interest is the fragmentation of the molecule, particularly after the reduction of the nitro group to a hydroxylamine (B1172632) or an amine. This process is highly relevant for the design of bioreductive prodrugs, where the 4-nitrobenzyl group can act as a trigger that is selectively removed in a reducing environment (such as in hypoxic tumor cells) to release an active drug. rsc.orgresearchgate.net

Computational studies can model this fragmentation process. The likely mechanism involves the electron-donating hydroxylamino group promoting the cleavage of the benzylic C-O bond, leading to the release of the dimethylcarbamate and the formation of a quinone methide-type intermediate. researchgate.netresearchgate.net DFT calculations can be used to determine the energetics of this pathway, including the activation energy for the fragmentation step. By calculating the structures and energies of the reactant, transition state, and products, a detailed understanding of the reaction mechanism can be achieved. nih.govresearchgate.net

For example, in a study of related 4-nitrobenzyl carbamates, it was proposed that the rate of fragmentation is dependent on the stability of the developing positive charge on the benzylic carbon in the transition state. rsc.org Computational modeling can quantify this stabilization by analyzing the electronic structure of the transition state.

Table 2: Computational Approaches for Studying Reaction Pathways

| Computational Method | Information Obtained | Application to this compound |

| Density Functional Theory (DFT) | Electronic structure, optimized geometries of reactants, products, and transition states, reaction energies, and activation barriers. | Modeling the fragmentation pathway upon reduction of the nitro group. |

| Transition State Search Algorithms | Locating the saddle point on the potential energy surface corresponding to the transition state of a reaction. | Characterizing the structure and energy of the transition state for the C-O bond cleavage. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Following the reaction path from the transition state to the reactants and products. | Confirming that the identified transition state connects the desired reactant and product. |

Application of Brønsted and Hammett Correlations in Mechanistic Analysis

The Hammett and Brønsted equations are linear free-energy relationships that provide quantitative insights into reaction mechanisms by correlating reaction rates with substituent electronic effects or acid/base strength, respectively. libretexts.org The application of these correlations can be highly informative for reactions involving this compound.

The Hammett equation, in its general form log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. wikipedia.org The substituent constant (σ) quantifies the electronic effect of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.

A study on the fragmentation of a series of substituted 4-nitrobenzyl carbamates following their reduction to the corresponding hydroxylamines found a linear correlation between the logarithm of the fragmentation half-life and the Hammett substituent constant (σ). rsc.org The study reported the equation log(Mt₁/₂) = 0.57σ + 1.30, where σ represents σp for 2-substituents and σm for 3-substituents on the benzyl ring. rsc.org The positive ρ value (0.57) indicates that electron-donating substituents, which have negative σ values, accelerate the fragmentation. This is consistent with a mechanism where there is a buildup of positive charge in the transition state, which is stabilized by electron-donating groups. rsc.org

While a Brønsted correlation would typically be applied to a reaction involving proton transfer, it could be relevant in analyzing the base-catalyzed hydrolysis of this compound, for example. In such a case, the logarithm of the rate constant would be correlated with the pKa of the catalyzing base. Nonlinear Brønsted or Hammett plots can sometimes be observed, which may indicate a change in the reaction mechanism or the rate-determining step. researchgate.net

Table 3: Hammett Equation Parameters for Fragmentation of Substituted 4-Hydroxylaminobenzyl Carbamates

| Parameter | Value/Interpretation | Significance |

| Reaction Constant (ρ) | 0.57 | A positive value indicates that the reaction is accelerated by electron-donating substituents and slowed by electron-withdrawing substituents. This suggests a buildup of positive charge in the transition state. |

| Substituent Constant (σ) | Varies depending on the substituent. | Quantifies the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring. |

| Correlation | log(Mt₁/₂) = 0.57σ + 1.30 | Provides a quantitative relationship to predict the rate of fragmentation based on the electronic properties of substituents on the benzyl ring. |

Data from a study on related 4-nitrobenzyl carbamates. rsc.org

Molecular Docking in the Context of Caged Inhibitor Design

The 4-nitrobenzyl group is a well-known photolabile protecting group, often referred to as a "caged" group. wikipedia.orgnih.gov This property allows for the synthesis of "caged" molecules, where a biologically active compound is rendered inactive by attachment to the 4-nitrobenzyl moiety. The active compound can then be released with spatial and temporal control by irradiation with light, typically in the UV range. thieme-connect.degoogle.com this compound can be considered a scaffold for creating such caged inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of caged inhibitor design, molecular docking can be used in several ways. Firstly, it can be used to predict how the caged compound itself might interact with the target protein. Ideally, the caged compound should have a low affinity for the active site of the target to ensure it is truly inactive before photolysis. nih.govacs.org

Secondly, and more importantly, molecular docking is crucial in the design of the inhibitor that is to be caged. By docking a library of potential inhibitors into the active site of a target protein, researchers can identify lead compounds with high binding affinities and favorable interactions. Once a potent inhibitor is identified, the this compound group (or a derivative thereof) can be chemically attached to a key functional group of the inhibitor, thereby "caging" it.

For instance, if the inhibitor is an amine, it can be converted to a carbamate with 4-nitrobenzyl chloroformate. nih.gov The design process would involve ensuring that the point of attachment for the caging group is crucial for the inhibitor's binding to the target, thus ensuring that the caged version is inactive. The stability and photorelease properties of such carbamate-type caged compounds have been investigated for various biologically active molecules. nih.gov

Table 4: Stages of Caged Inhibitor Design Involving Molecular Docking

| Stage | Description | Role of Molecular Docking |

| 1. Target Identification and Validation | Identifying a biological target (e.g., an enzyme) involved in a disease process. | Not directly involved, but provides the structure of the target for subsequent docking. |

| 2. Lead Compound Identification | Screening a library of small molecules to find potential inhibitors. | Docking potential inhibitors into the active site of the target to predict binding affinity and mode. |

| 3. Caged Compound Synthesis | Chemically modifying the identified inhibitor with a photolabile protecting group like 4-nitrobenzyl. | Docking the caged inhibitor to ensure it has low affinity for the target's active site. |

| 4. In Vitro and In Vivo Testing | Experimentally validating the activity of the inhibitor and the efficacy of the caging/uncaging process. | Docking results can help interpret experimental data by visualizing the binding interactions. |

Concluding Remarks and Future Research Perspectives on 4 Nitrobenzyl Dimethylcarbamate

Emerging Trends and Interdisciplinary Research in Nitrobenzyl Carbamate (B1207046) Chemistry

The study of 4-nitrobenzyl carbamates is increasingly moving beyond traditional medicinal chemistry into interdisciplinary domains. A significant trend is the integration of these chemical triggers into advanced materials and complex biological systems.

One major area of interdisciplinary research is in gene-directed enzyme prodrug therapy (GDEPT) . nih.govresearchgate.net This strategy involves delivering a gene encoding a specific enzyme, such as the bacterial nitroreductase (NTR), to target cancer cells. nih.govresearchgate.net Systemically administered, non-toxic prodrugs like 4-nitrobenzyl carbamates are then selectively converted into potent cytotoxic agents only within the enzyme-expressing tumor cells. researchgate.net This approach marries molecular biology, gene delivery, and synthetic chemistry to enhance therapeutic specificity and reduce systemic toxicity. researchgate.net Research has focused on optimizing various substituted 4-nitrobenzyl carbamate prodrugs for efficient conversion by E. coli nitroreductase. nih.gov

Another emerging trend is the use of nitrobenzyl carbamates in photochemically-controlled release systems . nih.gov The o-nitrobenzyl group, a constitutional isomer of the para-substituted compound, is a well-known photolabile protecting group. This has inspired research into light-mediated drug release, where an external light source can trigger the cleavage of the carbamate linker and release a therapeutic agent in a spatially and temporally controlled manner. nih.gov This research intersects with materials science, particularly in the development of carriers like dendrimers that can be conjugated with drugs via these photocleavable linkers. nih.gov

The field is also witnessing the application of these compounds in the development of bioreductive alkylating agents . Certain nitrobenzyl carbamates are designed to be selectively activated under hypoxic conditions, which are characteristic of solid tumors. nih.gov The reduction of the nitro group leads to the formation of a reactive species that can alkylate DNA, leading to cell death. This selective cytotoxicity towards hypoxic cells is a significant advantage in cancer treatment. nih.gov

Challenges and Opportunities in Synthetic Development for Industrial and Academic Applications

While the potential of 4-nitrobenzyl carbamates is clear, several challenges remain in their synthetic development and application, alongside significant opportunities for innovation.

Challenges:

Fragmentation Kinetics: A primary challenge is controlling the rate of fragmentation following the initial reduction of the nitro group. rsc.org For prodrug applications, the release of the active agent must be rapid and efficient after enzymatic activation to ensure a sufficient cytotoxic concentration is reached within the target cell. rsc.orgresearchgate.net Research has shown that the stability of the resulting hydroxylamine (B1172632) intermediate can be a rate-limiting step. rsc.orgrsc.org

Synthetic Complexity: The synthesis of substituted 4-nitrobenzyl carbamates to fine-tune their electronic and steric properties can be complex. rsc.org Developing scalable, cost-effective synthetic routes is crucial for both widespread academic research and potential future industrial applications.

Opportunities:

Systematic Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to systematically modify the structure of the 4-nitrobenzyl carbamate trigger to optimize its performance. Studies have shown that introducing electron-donating substituents on the benzyl (B1604629) ring or an α-methyl group can accelerate the fragmentation of the hydroxylamine intermediate. rsc.org This provides a clear path for designing more efficient triggers.

Development of Novel Prodrugs: The 4-nitrobenzyl carbamate moiety can be used to mask a wide variety of amine-containing drugs. This opens up opportunities to develop novel prodrugs for a range of therapies beyond cancer, wherever selective release is beneficial.